Cas no 2228758-33-4 (N,N-dimethyl-2-(2-nitroethyl)aniline)

N,N-dimethyl-2-(2-nitroethyl)aniline 化学的及び物理的性質
名前と識別子
-
- N,N-dimethyl-2-(2-nitroethyl)aniline
- 2228758-33-4
- EN300-1760323
-
- インチ: 1S/C10H14N2O2/c1-11(2)10-6-4-3-5-9(10)7-8-12(13)14/h3-6H,7-8H2,1-2H3
- InChIKey: KZUOCJAEQBLOSP-UHFFFAOYSA-N
- SMILES: [O-][N+](CCC1C=CC=CC=1N(C)C)=O
計算された属性
- 精确分子量: 194.105527694g/mol
- 同位素质量: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 49.1Ų
N,N-dimethyl-2-(2-nitroethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760323-2.5g |
N,N-dimethyl-2-(2-nitroethyl)aniline |
2228758-33-4 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1760323-0.5g |
N,N-dimethyl-2-(2-nitroethyl)aniline |
2228758-33-4 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1760323-0.25g |
N,N-dimethyl-2-(2-nitroethyl)aniline |
2228758-33-4 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1760323-5.0g |
N,N-dimethyl-2-(2-nitroethyl)aniline |
2228758-33-4 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1760323-1.0g |
N,N-dimethyl-2-(2-nitroethyl)aniline |
2228758-33-4 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1760323-10.0g |
N,N-dimethyl-2-(2-nitroethyl)aniline |
2228758-33-4 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1760323-0.05g |
N,N-dimethyl-2-(2-nitroethyl)aniline |
2228758-33-4 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1760323-0.1g |
N,N-dimethyl-2-(2-nitroethyl)aniline |
2228758-33-4 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1760323-5g |
N,N-dimethyl-2-(2-nitroethyl)aniline |
2228758-33-4 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1760323-10g |
N,N-dimethyl-2-(2-nitroethyl)aniline |
2228758-33-4 | 10g |
$4236.0 | 2023-09-20 |
N,N-dimethyl-2-(2-nitroethyl)aniline 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
N,N-dimethyl-2-(2-nitroethyl)anilineに関する追加情報
N,N-Dimethyl-2-(2-Nitroethyl)aniline: An Overview of a Promising Compound in the Field of Chemical Biology and Medicinal Chemistry
N,N-Dimethyl-2-(2-nitroethyl)aniline (CAS No. 2228758-33-4) is a versatile compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including chemical biology, medicinal chemistry, and materials science. This compound, characterized by its aromatic ring and nitro group, exhibits a range of interesting properties that make it a valuable subject of research and development.
The molecular formula of N,N-dimethyl-2-(2-nitroethyl)aniline is C10H13N3O2, and its molecular weight is 199.23 g/mol. The compound's structure consists of an aniline core with two methyl groups attached to the nitrogen atom and a nitroethyl group attached to the aromatic ring. This unique arrangement of functional groups imparts specific chemical and physical properties that are crucial for its potential applications.
In the realm of chemical biology, N,N-dimethyl-2-(2-nitroethyl)aniline has shown promise as a lead compound for the development of novel bioactive molecules. Recent studies have highlighted its ability to interact with specific biological targets, such as enzymes and receptors, which are critical in various physiological processes. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound can selectively inhibit certain kinases involved in cancer cell proliferation, making it a potential candidate for anticancer drug development.
Moreover, the nitro group in N,N-dimethyl-2-(2-nitroethyl)aniline can undergo reduction under specific conditions, leading to the formation of amino derivatives. This property is particularly useful in the synthesis of more complex molecules with enhanced biological activity. A study published in Organic Letters in 2020 reported the successful use of this compound as a key intermediate in the synthesis of a series of antiviral agents with potent activity against RNA viruses.
In addition to its biological applications, N,N-dimethyl-2-(2-nitroethyl)aniline has also been explored for its potential use in materials science. The presence of the aromatic ring and nitro group makes it an attractive candidate for the development of functional materials with unique electronic and optical properties. Research conducted at the University of California, Berkeley, has shown that this compound can be used as a building block for the synthesis of conductive polymers with applications in organic electronics and sensors.
The synthetic route for N,N-dimethyl-2-(2-nitroethyl)aniline involves several well-established chemical transformations. Typically, it is synthesized by reacting 2-nitroethanol with anilines under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and catalysts used, can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.
The physical properties of N,N-dimethyl-2-(2-nitroethyl)aniline, including its melting point, boiling point, and solubility in various solvents, have been extensively studied. These properties are crucial for optimizing its use in different applications. For example, its good solubility in polar solvents makes it suitable for use in solution-based processes such as coating and impregnation.
Safety considerations are also an important aspect when working with N,N-dimethyl-2-(2-nitroethyl)aniline. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices should be followed to ensure safety. Researchers should wear appropriate personal protective equipment (PPE) and work in well-ventilated areas to minimize exposure risks.
In conclusion, N,N-dimethyl-2-(2-nitroethyl)aniline (CAS No. 2228758-33-4) is a multifaceted compound with a wide range of potential applications in chemical biology, medicinal chemistry, and materials science. Its unique chemical structure and properties make it a valuable subject of ongoing research and development. As new studies continue to uncover its full potential, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.
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